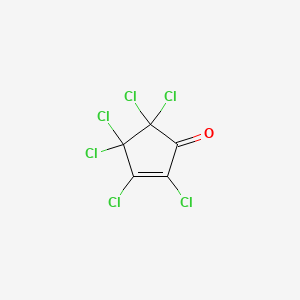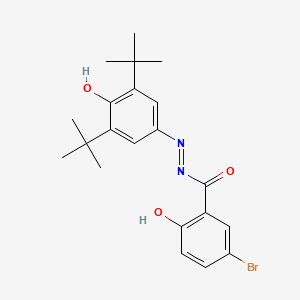![molecular formula C25H18N2O2 B11962562 Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- CAS No. 109876-83-7](/img/structure/B11962562.png)
Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- is a heterocyclic compound that belongs to the oxazole and pyridine family. This compound is known for its unique chemical structure, which combines the properties of both oxazole and pyridine rings. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate. This reaction proceeds under mild conditions and results in the formation of 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters. These esters can then be converted into the desired oxazolo[5,4-b]pyridine derivatives through further reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, and nucleophilic reagents like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo[5,4-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with hydrogenated rings.
Applications De Recherche Scientifique
Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Explored for its potential anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase, by binding to their active sites. This inhibition can disrupt essential cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolo[4,5-b]pyridine: Another member of the oxazole-pyridine family with similar biological activities.
Isoxazolo[4,5-b]pyridine: Known for its antibacterial and anticancer properties.
Thiazolo[4,5-b]pyridine: Exhibits a range of pharmacological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- stands out due to its unique combination of oxazole and pyridine rings, which imparts distinct chemical and biological properties. Its specific substitution pattern further enhances its potential as a versatile compound for various applications in medicinal chemistry and pharmaceutical research.
Propriétés
Numéro CAS |
109876-83-7 |
|---|---|
Formule moléculaire |
C25H18N2O2 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
7-(4-methoxyphenyl)-2,5-diphenyl-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C25H18N2O2/c1-28-20-14-12-17(13-15-20)21-16-22(18-8-4-2-5-9-18)26-25-23(21)27-24(29-25)19-10-6-3-7-11-19/h2-16H,1H3 |
Clé InChI |
FPLWYYDFXFNGHK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=NC3=C2N=C(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione](/img/structure/B11962487.png)
![(3Z)-1-Benzyl-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962495.png)



![2-methoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate](/img/structure/B11962514.png)




![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11962551.png)

![1-(4-ethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11962574.png)

